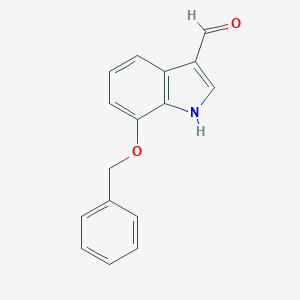

7-Benzyloxyindole-3-carbaldehyde

描述

Overview of the Indole (B1671886) Scaffold in Chemical Science

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. derpharmachemica.comnih.govmdpi.comresearchgate.net This aromatic heterocyclic structure is found in a vast number of biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the anti-inflammatory drug indomethacin. derpharmachemica.comwikipedia.org The indole nucleus is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities, such as anticancer, antiviral, and antihypertensive properties. nih.govmdpi.com The ability of the indole scaffold to interact with various biological targets makes it a cornerstone in the design of new therapeutic agents. researchgate.netmdpi.com

Significance of the Carbaldehyde Moiety in Synthetic Intermediates

The carbaldehyde group, also known as an aldehyde, is a highly versatile functional group in organic synthesis. Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction in the formation of new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols, further expanding their synthetic potential. The presence of a carbaldehyde group on a molecule like an indole provides a reactive handle for a multitude of chemical transformations, including condensations, additions, and cyclizations, which are essential for building more complex molecular architectures. researchgate.net Cyanohydrins, formed from the reaction of aldehydes with hydrogen cyanide, are valuable synthetic intermediates. byjus.com

Historical Context of 7-Substituted Indoles in Organic Synthesis

The synthesis of substituted indoles has been a central theme in organic chemistry for over a century, with the Fischer indole synthesis, discovered in 1883, being one of the most classical methods. wikipedia.orgluc.edu However, the synthesis of specific regioisomers, such as 7-substituted indoles, has presented unique challenges. Early methods were often limited in scope and not always applicable to the synthesis of indoles with substituents at the 7-position. luc.edu The development of new synthetic methodologies, such as the Leimgruber-Batcho indole synthesis, has provided more efficient routes to a wider variety of substituted indoles, including those with functional groups at the 7-position. wikipedia.org These advancements have been crucial for accessing novel indole derivatives with tailored properties for various applications.

Chemical Profile

| Property | Value |

| IUPAC Name | 7-(Benzyloxy)-1H-indole-3-carbaldehyde |

| Synonyms | 7-Benzyloxy-3-formylindole, 7-Phenylmethoxy-1H-indole-3-carbaldehyde |

| CAS Number | 92855-65-7 |

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| Appearance | Orange to white or off-white crystalline solid |

| Melting Point | 152-155 °C |

| Boiling Point | 474.2 ± 30.0 °C at 760 mmHg |

| Solubility | Moderately soluble in common organic solvents like ethyl acetate, dichloromethane, and tetrahydrofuran (B95107); sparingly soluble in water. |

Synthesis and Manufacturing

The primary route for the synthesis of 7-Benzyloxyindole-3-carbaldehyde involves the formylation of 7-benzyloxyindole (B21248). The Vilsmeier-Haack reaction is a commonly employed method for this transformation. This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl3) or oxalyl chloride. The 7-benzyloxyindole, the starting material, is itself synthesized from 7-hydroxyindole (B18039) by protecting the hydroxyl group with a benzyl (B1604629) group.

Purification of the final product is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. On an industrial scale, process optimization would focus on maximizing yield and purity while minimizing costs and environmental impact. This would involve careful selection of reagents, solvents, and reaction conditions.

Spectroscopic Properties

The structure of this compound can be confirmed through various spectroscopic techniques:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show characteristic signals for the aromatic protons of the indole and benzyl groups, a singlet for the aldehyde proton (typically in the region of 9-10 ppm), and a singlet for the benzylic methylene (B1212753) protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would exhibit distinct peaks for the carbonyl carbon of the aldehyde (around 180-200 ppm), the carbons of the aromatic rings, and the benzylic carbon.

IR (Infrared) Spectroscopy: The IR spectrum would display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1650-1700 cm⁻¹. Other characteristic peaks would include those for N-H stretching of the indole and C-O stretching of the ether linkage.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.28), confirming its elemental composition.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its aldehyde group and the versatility of the indole scaffold.

Precursor for the Synthesis of Bioactive Molecules and Pharmaceuticals

The compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com The aldehyde functionality allows for its conversion into numerous other functional groups and for its participation in reactions that build larger, more complex structures. For instance, it can be used in the synthesis of substituted tryptamines, which are analogues of serotonin and often exhibit potent pharmacological activities. The benzyloxy group acts as a protecting group for the 7-hydroxyl functionality, which can be deprotected at a later stage of the synthesis to yield the final target molecule. This strategy is particularly useful in the synthesis of natural products and their derivatives.

Role as a Building Block in Drug Discovery

In the field of drug discovery, this compound is utilized as a scaffold for the creation of compound libraries. chemimpex.com By reacting the aldehyde with a diverse range of amines, hydrazines, and other nucleophiles, a large number of derivatives can be rapidly synthesized. These libraries can then be screened for biological activity against various therapeutic targets. The 7-benzyloxy substituent provides a point of diversification, as different protecting groups or functional groups can be introduced at this position to explore the structure-activity relationships (SAR) of the synthesized compounds. This approach is instrumental in identifying new lead compounds for drug development programs. chemshuttle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNARWQXZOKWYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293830 | |

| Record name | 7-benzyloxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92855-65-7 | |

| Record name | 92855-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-benzyloxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Benzyloxyindole 3 Carbaldehyde and Its Derivatives

Strategic Approaches to the Indole (B1671886) Nucleus Functionalization

The functionalization of the indole core is a cornerstone of synthetic organic chemistry. Various methods have been developed to introduce substituents at specific positions, with the Vilsmeier-Haack formylation, palladium-catalyzed cross-coupling reactions, and cyclization strategies being particularly prominent.

Vilsmeier-Haack Formylation and its Variations

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. sid.irorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org For indoles, this electrophilic substitution predominantly occurs at the electron-rich C3 position, making it a direct and efficient route to indole-3-carbaldehydes. rsc.orgsemanticscholar.orgniscpr.res.in

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then attacks the indole ring to form an iminium ion intermediate. Subsequent hydrolysis yields the desired aldehyde. wikipedia.org The reaction is generally high-yielding and tolerates a variety of functional groups on the indole nucleus.

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to circumvent the use of stoichiometric and often harsh reagents like POCl₃. One such development involves a P(III)/P(V)=O cycle, which allows for the catalytic formylation of indoles under milder conditions. acs.orgnih.gov This catalytic approach has also been successfully applied to the synthesis of C1-deuterated indole-3-carboxaldehydes using DMF-d7 as the deuterium (B1214612) source, achieving high levels of deuterium incorporation. acs.orgnih.gov

| Reaction | Reagents | Key Features | Reference(s) |

| Classical Vilsmeier-Haack | DMF, POCl₃ | Direct formylation at C3 of indoles. | organic-chemistry.orgwikipedia.org |

| Catalytic Vilsmeier-Haack | Catalytic P(III)/P(V)=O cycle, DMF | Milder conditions, avoids stoichiometric POCl₃. | acs.orgnih.gov |

| Deuterated Formylation | Catalytic P(III)/P(V)=O cycle, DMF-d7 | High deuterium incorporation at the formyl group. | acs.orgnih.gov |

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the functionalization of indoles is no exception. These methods offer a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide or triflate, is a versatile tool for the arylation of indoles. nih.govrsc.orgias.ac.in For instance, 5,7-dibromoindoles can undergo a double Suzuki-Miyaura coupling to yield 5,7-diarylindoles. rsc.org This method can be performed in water, offering a greener alternative to traditional organic solvents. rsc.org A sequence involving hydroboration of a 3-vinyl indole followed by a Suzuki-Miyaura coupling provides access to C-3β substituted indoles. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Intramolecular Heck reactions of N-allylated 2-haloanilines are a common strategy for constructing the indole ring system. researchgate.net Oxidative Heck reactions have also been developed to directly couple indoles with alkenes, such as the synthesis of meta-(indol-3-yl)phenols from indoles and cyclohexenone. acs.org The regioselectivity of the Heck reaction on the indole nucleus can be controlled by the choice of ligands. rsc.org

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another valuable tool for modifying the indole scaffold. nih.govwikipedia.orgnih.gov This reaction is often used to introduce alkynyl groups, which can then be further manipulated. One-pot syntheses of indoles can be achieved through a Sonogashira coupling followed by a cyclization reaction. nih.govrsc.org

Cyclization Reactions for Indole Ring Formation

The construction of the indole ring itself is a fundamental aspect of indole chemistry. Several classic and modern cyclization reactions are employed to synthesize substituted indoles, which can then be further functionalized.

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.comnih.gov It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgnih.gov While generally robust, the reaction can sometimes yield mixtures of products, especially with ortho-substituted phenylhydrazines. rsc.org

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. rsc.orgwikipedia.orgub.edu This method is highly versatile and regioselective. rsc.orgub.edu Variations of this reaction have been developed to use o-bromoanilines and to be performed under milder conditions. rsc.orgnih.gov

Other cyclization strategies include palladium-catalyzed processes that involve tandem reactions. For example, a one-pot, three-component coupling involving a Sonogashira coupling followed by a Cacchi reaction can be used to synthesize polysubstituted indoles. nih.gov

Regioselective Functionalization at the 7-Position

Achieving regioselective functionalization at the C7 position of the indole ring is often challenging due to the inherent reactivity of the C2 and C3 positions. However, specific strategies have been developed to introduce substituents at this position, which is crucial for the synthesis of many biologically active compounds.

Introduction of the Benzyloxy Group

The benzyloxy group is a common protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward removal. In the context of 7-benzyloxyindole (B21248) synthesis, this group is typically introduced via Williamson ether synthesis, where a 7-hydroxyindole (B18039) precursor is reacted with a benzyl (B1604629) halide in the presence of a base.

The synthesis of the precursor, 7-hydroxyindole, can be challenging. One approach involves the use of 2-methyl-3-nitrophenol (B1294317) as a starting material, which can be benzylated to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate can then be converted to the corresponding indole through various synthetic routes. The benzyl group can be removed under different conditions, such as with aluminum chloride or by catalytic hydrogenation. jst.go.jp The p-methoxybenzyl group is another protecting group for the indole nitrogen that can be selectively removed. clockss.orgtib.euresearchgate.netepa.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available chiral starting materials to construct complex, enantiomerically pure molecules. This approach is particularly valuable for the synthesis of chiral indole alkaloids and other bioactive indole derivatives. researchgate.net

While direct enantioselective synthesis of 7-benzyloxyindole derivatives from the chiral pool is not extensively documented in the provided context, the principles of chiral pool synthesis can be applied. For instance, starting with a chiral building block that already contains the desired stereochemistry, one could construct the indole ring around it.

Synthesis of Advanced Precursors from 7-Benzyloxyindole-3-carbaldehyde

This compound is a versatile building block for the elaboration of more complex indole derivatives. The aldehyde functional group is amenable to a wide range of chemical transformations, including reduction, oxidation, and participation in multicomponent reactions, allowing for the construction of diverse molecular architectures.

A key application of this compound is its role as a precursor in the synthesis of 7-hydroxyskatole (7-methyl-1H-indol-7-ol) and its protected form, 7-benzyloxyskatole. These compounds are of interest in medicinal chemistry and metabolic studies.

The synthesis begins with the reduction of the aldehyde group of this compound. This transformation can be efficiently achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a palladium-carbon (Pd/C) catalyst. cdnsciencepub.comcdnsciencepub.com For instance, treating this compound with LiAlH₄ in refluxing tetrahydrofuran (B95107) yields 7-benzyloxyskatole as a colorless oil. cdnsciencepub.com

The subsequent and final step is the debenzylation of the resulting 7-benzyloxyskatole to yield the target 7-hydroxyskatole. This is readily accomplished through catalytic debenzylation, a process involving hydrogenolysis that selectively removes the benzyl protecting group without affecting the rest of the molecule. cdnsciencepub.com This two-step sequence provides a reliable and effective route to these important indole derivatives. cdnsciencepub.comcdnsciencepub.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| This compound | 1. LiAlH₄, THF2. Catalytic Debenzylation | 7-Benzyloxyskatole | 77% | cdnsciencepub.com |

| 7-Benzyloxyskatole | Catalytic Debenzylation | 7-Hydroxyskatole | - | cdnsciencepub.com |

The indole scaffold is a privileged structure in drug discovery, and its conjugation with other heterocyclic systems like triazoles can lead to novel hybrid molecules with enhanced biological activities. This compound can be utilized as a starting point for creating precursors for such conjugates.

A common and efficient method for constructing the triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net The general strategy involves converting the indole-3-carbaldehyde into a derivative bearing either an azide (B81097) or a terminal alkyne. This functionalized indole is then reacted with a corresponding partner (an alkyne or azide, respectively) to form the 1,2,3-triazole ring.

For instance, the aldehyde could be converted to an indole-3-carboxylic acid via oxidation. This acid can then be coupled with an amino-functionalized alkyne or azide to form an amide bond, setting the stage for the cycloaddition reaction. Alternatively, the aldehyde could be used to build a different part of the final molecule before the click reaction is performed. researchgate.net This modular approach allows for the synthesis of a diverse library of indole-triazole-amide conjugates by varying the components used in the coupling and cycloaddition steps. researchgate.net

Dihydropyranoindoles represent a class of tetracyclic indole derivatives that have attracted interest for their potential as anticancer agents. mdpi.com Synthetic strategies to access this scaffold can be adapted to use precursors derived from substituted indole-3-carbaldehydes.

A developed methodology involves an intramolecular thermal cyclization of an indole ether. mdpi.com The synthesis can be envisioned starting from a suitably modified indole. For example, a precursor derived from 7-benzyloxyindole could be functionalized with an alkyne-containing side chain at the nitrogen or another position. A key synthetic route to related indole systems is the Hemetsberger indole synthesis, which involves the thermal decomposition of an α-azido-cinnamic ester. mdpi.com

In a potential pathway, an aryl ether with an alkyne moiety is first synthesized. This benzaldehyde (B42025) is then reacted with methyl azidoacetate to generate an azido (B1232118) compound, which subsequently undergoes thermal decomposition and cyclization to afford the indole core with the ether linkage intact. mdpi.com A final thermal cyclization step in a high-boiling solvent like chlorobenzene (B131634) or xylene would then form the pyran ring, yielding the dihydropyranoindole structure. mdpi.com This methodology provides a pathway to novel tetracyclic systems built upon the 7-benzyloxyindole framework.

| Reaction Type | Key Steps | Solvent | Outcome | Reference |

| Hemetsberger Synthesis & Cyclization | 1. Azido compound formation2. Thermal decomposition to form indole3. Thermal cyclization of alkyne ether | Xylene or Chlorobenzene | Formation of Dihydropyranoindole ring system | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, safer, and more efficient. These principles can be applied to the synthesis of this compound and its derivatives.

Use of Renewable Feedstocks : A core principle is the use of raw materials from renewable sources. youtube.comyoutube.com In the context of this compound, this could involve sourcing the indole core or the benzyl protecting group from biomass-derived compounds. For example, research into producing aromatic compounds from lignin (B12514952) could provide a renewable source for the benzene-based components of the molecule.

Safer Solvents and Reagents : The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. For instance, the reduction of the aldehyde can be performed with LiAlH₄, which is highly reactive and requires anhydrous ethereal solvents like THF. cdnsciencepub.com While effective, THF is typically derived from non-renewable fossil fuels. youtube.com A greener alternative could be 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass and has similar solvent properties. youtube.com Evaluating alternative, less hazardous reducing agents is also a key green chemistry goal.

Energy Efficiency and Process Intensification : Traditional synthetic methods often rely on prolonged heating under reflux. cdnsciencepub.commdpi.com Alternative energy sources like microwave irradiation can dramatically shorten reaction times and reduce energy consumption. mun.ca Furthermore, transitioning from batch processing to continuous flow chemistry offers numerous advantages. researchgate.net Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, reduced waste, and enhanced safety, making it a promising approach for the industrial-scale synthesis of this compound and its derivatives. researchgate.net

By incorporating these green chemistry principles, the synthesis of this important chemical intermediate can be made more sustainable and efficient.

Mechanistic Investigations of Reactions Involving 7 Benzyloxyindole 3 Carbaldehyde

Reaction Pathways of Aldehyde Derivatization

The aldehyde functional group at the C3 position of the indole (B1671886) ring is a primary site for a variety of chemical transformations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

The reduction of the aldehyde group in 7-Benzyloxyindole-3-carbaldehyde to a primary alcohol, (7-benzyloxy-1H-indol-3-yl)methanol, can be achieved using several reducing agents. The choice of reagent can be critical for the selectivity and outcome of the reaction.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ readily reduces the aldehyde to the corresponding primary alcohol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon. This forms a tetrahedral aluminate intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product. In some cases involving indole aldehydes, excess LiAlH₄ can lead to the complete reduction of the carbonyl to a methyl group (a skatole). researchgate.net

Sodium Borohydride (B1222165)/Palladium on Carbon (NaBH₄/Pd-C): This combination is also effective for reducing the aldehyde. researchgate.net The system can be highly versatile. In some contexts, NaBH₄ is used in conjunction with a Pd/C catalyst to generate hydrogen in situ for catalytic hydrogenation. scirp.org The conditions can be tuned for chemoselectivity. For instance, a reagent system of NaBH₄, acetic acid, and Pd/C has been shown to hydrogenate alkenes without cleaving benzyl (B1604629) ether protective groups. sciforum.netresearchgate.net Careful control of this system could potentially reduce an alkene elsewhere in a molecule while preserving the aldehyde function on the 7-benzyloxyindole (B21248) core. scirp.org Conversely, under different conditions, this system is used to create the corresponding alcohol, 7-benzyloxyskatole. researchgate.net

Reduction of this compound

| Reagent | Product | General Mechanism |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (7-benzyloxy-1H-indol-3-yl)methanol | Nucleophilic hydride attack on carbonyl carbon, followed by protonation. |

| Sodium Borohydride/Palladium on Carbon (NaBH₄/Pd-C) | (7-benzyloxy-1H-indol-3-yl)methanol | Catalytic hydrogenation or direct hydride reduction depending on conditions. researchgate.net |

Condensation reactions provide a powerful means to form new carbon-carbon bonds at the C3-position, converting the aldehyde into more complex structures, particularly α,β-unsaturated systems.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base such as piperidine (B6355638) or pyridine. organic-chemistry.orgthermofisher.com The base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration, often spontaneously, to yield a stable, conjugated α,β-unsaturated product. organic-chemistry.org

Wittig Reaction: The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org The ylide, prepared by deprotonating a phosphonium salt with a strong base, acts as a carbon nucleophile that attacks the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to a zwitterionic intermediate called a betaine, which rapidly cyclizes to form a four-membered oxaphosphetane ring. libretexts.org The oxaphosphetane then collapses, eliminating a highly stable triphenylphosphine (B44618) oxide molecule and forming the desired alkene with a new C=C double bond where the C=O bond was. libretexts.orgorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the stability of the ylide used. organic-chemistry.org

Claisen-Schmidt Condensation: This is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde that cannot enolize (like this compound) and an enolizable ketone or aldehyde, under basic or acidic conditions. wikipedia.orgnumberanalytics.com In a typical base-catalyzed mechanism, the base (e.g., NaOH) removes an α-hydrogen from the ketone (e.g., acetone) to form an enolate ion. numberanalytics.comnih.gov This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound (aldol adduct) readily dehydrates to form a highly conjugated α,β-unsaturated ketone, driven by the formation of the stable extended π-system. nih.gov

Condensation Reactions of this compound

| Reaction | Reactant | Catalyst | General Product Structure |

|---|---|---|---|

| Knoevenagel | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester/Nitrile |

| Wittig | Phosphonium Ylide (e.g., Ph₃P=CH₂) | None (ylide pre-formed) | Alkene |

| Claisen-Schmidt | Ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

While this compound itself is not a typical substrate for cycloaddition, the α,β-unsaturated derivatives produced from the aforementioned condensation reactions are excellent partners in such transformations. These reactions are key to building complex polycyclic systems.

The products of Knoevenagel or Claisen-Schmidt condensations contain an electron-deficient C=C double bond, making them effective dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). For example, the α,β-unsaturated ketone formed from a Claisen-Schmidt reaction can react with a diene (e.g., cyclopentadiene). The mechanism is a concerted, pericyclic process where the π-electrons of the diene and the dienophile rearrange to form a new six-membered ring. beilstein-journals.org Similarly, these unsaturated systems can participate as 1,3-dipolarophiles in [3+2] cycloaddition reactions with dipoles like azides or nitrones, leading to the formation of five-membered heterocyclic rings. nih.govbeilstein-journals.org

Exploration of Indole Core Reactivity

The indole ring system is electron-rich and generally reactive towards electrophiles. The substituents at the C3 and C7 positions significantly influence the regioselectivity of further reactions on the aromatic core.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.com The indole nucleus is highly activated towards EAS, with the C3 position being the most nucleophilic. However, in this compound, this position is already substituted. The outcome of an EAS reaction is therefore dictated by the combined electronic effects of the existing substituents.

Directing Effects: The C3-carbaldehyde group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen and its resonance-withdrawing capability. EWGs are deactivating and, on a simple benzene (B151609) ring, would direct incoming electrophiles to the meta position. libretexts.org The C7-benzyloxy group is an electron-donating group (EDG) through resonance from the oxygen's lone pairs. EDGs are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org

Regioselectivity: In the indole ring, the positions available for substitution are C2, C4, C5, and C6. The C2 position is generally less reactive than C3 and is adjacent to the deactivating aldehyde group. The powerful activating effect of the C7-benzyloxy group will strongly direct electrophiles to its ortho (C6) and para (C4) positions. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the indole ring, which are activated by the benzyloxy group and are part of the benzenoid portion of the indole.

Nucleophilic aromatic substitution (SₙAr) is fundamentally different from EAS and typically requires a very different type of substrate. oup.comchemistrysteps.com The standard SₙAr mechanism involves the addition of a nucleophile to an electron-poor aromatic ring, followed by the elimination of a leaving group. chemistrysteps.com

This reaction is generally unfavorable for this compound for several reasons:

Electron-Rich Ring: The indole nucleus is inherently electron-rich, making it a poor electrophile for nucleophilic attack. chemistrysteps.com The presence of the electron-donating benzyloxy group further increases the electron density of the ring system.

Lack of Strong EWGs: Successful SₙAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comyoutube.com The C3-aldehyde is only a moderate EWG, and the molecule lacks a suitable leaving group on the ring.

No Leaving Group: The aromatic C-H bonds are not suitable leaving groups for this type of reaction.

Alternative mechanisms for nucleophilic substitution, such as those proceeding through a benzyne (B1209423) intermediate, require extremely strong bases (e.g., NaNH₂) and harsh conditions, and are not considered a typical or facile pathway for this substrate. oup.commasterorganicchemistry.com Therefore, mechanistic investigations into the reactivity of this compound focus primarily on its electrophilic character and aldehyde derivatizations rather than nucleophilic substitution on the core.

Catalytic Transformations (e.g., Rhodium-catalyzed C-H Alkoxycarbonylation/Acylation)

The direct functionalization of the C7 position of indoles is a significant challenge in synthetic chemistry, often requiring specific directing groups to achieve high regioselectivity. Rhodium catalysis has emerged as a powerful tool for such transformations. nih.govacs.org Research has demonstrated the feasibility of rhodium-catalyzed C7-acylation of indoles using carboxylic acids or anhydrides as acyl sources. nih.gov This process offers a significant advantage over traditional methods by avoiding the need for pre-functionalized starting materials. nih.gov

A proposed general mechanism for the rhodium-catalyzed C7-acylation, based on studies of N-Piv-indoles and related systems, involves several key steps. The reaction is typically initiated by the coordination of a directing group on the indole nitrogen to the rhodium catalyst. A PIII-chelation-assisted approach using an N-PtBu2 group has proven effective for C7-selective acylation. nih.gov This chelation facilitates the regioselective C-H activation at the C7 position, forming a rhodacycle intermediate. Subsequent reaction with an anhydride (B1165640) or carboxylic acid leads to the formation of the C7-acylated indole product and regeneration of the active rhodium catalyst. nih.gov A notable feature of this transformation is its ability to proceed without an external ligand or oxidant, highlighting its efficiency. nih.gov

The choice of reaction conditions, particularly temperature, can influence the outcome. For instance, in a rhodium-catalyzed system using carboxylic anhydrides, lower temperatures can selectively yield the C7-acylation product. nih.gov

The substrate scope for such transformations is generally broad, accommodating various substituents on the indole ring and the acylating agent. Below is a representative table of C7-acylation of N-PtBu2-indoles with anhydrides, illustrating the versatility of this rhodium-catalyzed method.

| Indole Derivative | Anhydride | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-PtBu2-indole | Acetic Anhydride | 7-acetyl-N-PtBu2-indole | 94 | nih.gov |

| 5-methoxy-N-PtBu2-indole | Acetic Anhydride | 7-acetyl-5-methoxy-N-PtBu2-indole | 96 | nih.gov |

| 5-chloro-N-PtBu2-indole | Acetic Anhydride | 7-acetyl-5-chloro-N-PtBu2-indole | 91 | nih.gov |

| N-PtBu2-indole | Propionic Anhydride | 7-propionyl-N-PtBu2-indole | 89 | nih.gov |

| N-PtBu2-indole | Benzoic Anhydride | 7-benzoyl-N-PtBu2-indole | 85 | nih.gov |

Stereochemical Outcomes and Control in Synthetic Transformations

Achieving stereochemical control in reactions involving indole derivatives is a central theme in modern organic synthesis, particularly for the construction of chiral natural products and pharmaceuticals. nih.govrsc.org For a molecule like this compound, stereocontrol could be relevant in reactions of the aldehyde group or in transformations that create a chiral center or axis involving the indole nucleus.

While specific studies on the stereoselective reactions of this compound are scarce, general strategies for asymmetric catalysis on the indole scaffold are well-established. These often rely on the use of chiral catalysts or auxiliaries to induce enantioselectivity. beilstein-journals.org For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the atroposelective synthesis of indoles, creating axially chiral products with high enantioselectivity. nih.gov This is achieved through a dynamic kinetic annulation process where the C-N reductive elimination step determines the stereochemical outcome. nih.gov

Another powerful approach involves the use of chiral directing groups. The 7-azaindoline group has been shown to be a versatile chiral auxiliary in various metal- and organo-catalyzed asymmetric reactions, including aldol and Mannich reactions. researchgate.netnih.gov In these cases, the auxiliary coordinates to the metal catalyst, creating a chiral environment that directs the approach of the electrophile, leading to high diastereoselectivity and enantioselectivity. nih.gov For example, the asymmetric aldol reaction of α-azido 7-azaindoline amide with aldehydes, catalyzed by a copper-ligand complex, can produce β-hydroxy-α-amino acid derivatives with two adjacent tertiary stereocenters with excellent stereocontrol. nih.gov

The table below summarizes examples of chiral ligands and directing groups used to achieve stereocontrol in reactions on the indole framework.

| Reaction Type | Chiral Ligand/Auxiliary | Catalyst System | Product Type | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| Atroposelective [3+2] Annulation | N-isoquinolyl directing group with chiral ligand | Rh(III) | Axially chiral indoles | Up to >99 | nih.gov |

| Asymmetric Aldol Reaction | 7-Azaindoline amide auxiliary | Mesitylcopper/Ligand | β-hydroxy-α-amino acid derivatives | 86-99 | nih.gov |

| Asymmetric Mannich Reaction | 7-Azaindoline amide auxiliary | Cu(I)/Ligand | β-amino acid derivatives | 74-99 | nih.gov |

| Asymmetric N-Acylation | Chiral Isothiourea (ITU) | Organocatalyst | N-N axially chiral indoles | Up to 99 | rsc.org |

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of transition metal-catalyzed reactions involving indoles. researchgate.netmdpi.comdntb.gov.ua These studies provide valuable insights into reaction pathways, transition state geometries, and the factors governing selectivity, which are often difficult to probe experimentally. researchgate.netacs.org

In the context of rhodium-catalyzed C-H functionalization of indoles, DFT calculations have been employed to support proposed mechanistic pathways. researchgate.netacs.org For example, in Rh(III)-catalyzed C-H amidation reactions, computational studies have helped to investigate the nature of the reactive intermediates, such as rhodium-nitrenoid species. youtube.comnih.gov DFT calculations have indicated that a concerted C-H insertion mechanism is often energetically more favorable than a stepwise hydrogen atom abstraction pathway. youtube.com

DFT studies have also been crucial in understanding the regioselectivity of C-H activation on the indole ring. researchgate.net Calculations have shown that for transition-metal-catalyzed C-H functionalization, when the C-H activation step is rate-determining, functionalization tends to occur at the C7 or C4 positions on the benzene ring of the indole. nih.gov Furthermore, the electronic properties of substituents on the heterocyclic ring have been shown to significantly influence the structure and electronic properties, which in turn affects the reaction mechanism and outcomes. nih.gov

For related alkoxycarbonylation reactions, DFT studies on palladium-catalyzed systems have detailed the elementary steps, including the initial coordination of the alcohol, oxidative addition to form a metal-hydride intermediate, and subsequent reductive elimination to form the ester product. mdpi.comdntb.gov.ua Such computational models provide a framework for understanding similar transformations catalyzed by other metals like rhodium.

The following table presents key findings from computational studies on reactions relevant to the indole scaffold.

| Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Rh(III)-catalyzed C-H Amidation of Indoles | DFT | A concerted C-H insertion mechanism was found to be energetically favorable. | youtube.com |

| Pd-catalyzed Alkoxycarbonylation of Styrene | DFT | Elucidation of a pathway involving a Pd(IV) intermediate followed by reductive elimination. | mdpi.com |

| Rh(III)-catalyzed C-H Annulation of 2-Arylindoles | DFT | Calculations supported the proposed mechanism and the role of intermediates. | acs.org |

| Regioselectivity of Indole C-H Functionalization | DFT Review | C7/C4 selectivity is often observed when C-H activation is the rate-determining step. | nih.gov |

7 Benzyloxyindole 3 Carbaldehyde As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Indole (B1671886) Alkaloids and Natural Products

The indole nucleus is a common feature in a vast array of natural products and pharmacologically active compounds. indole-building-block.com 7-Benzyloxyindole-3-carbaldehyde provides a stable and reactive precursor for the elaboration of such complex indole-containing structures. chemimpex.com The benzyloxy group serves as a protecting group for the 7-hydroxy functionality, which is often present in natural indole alkaloids, preventing unwanted side reactions while allowing for chemical manipulation at other positions of the indole ring, primarily through the aldehyde group. chemshuttle.com

A prominent example of the utility of this intermediate is in the total synthesis of the marine alkaloid Dragmacidin E. nih.govresearchgate.net Dragmacidin E is a structurally complex bis-indole alkaloid isolated from deepwater sponges, known for its potent biological activities. nih.govdatapdf.com The total synthesis of its racemic form was accomplished in 25 steps, starting from the related compound 7-benzyloxyindole (B21248). nih.govresearchgate.net

In this synthesis, a critical step involves the formylation of the indole at the C-3 position to install the aldehyde group, effectively generating the this compound scaffold in situ. datapdf.com This aldehyde then serves as a handle for further elaborations. For instance, it enables an Emmons-Horner reaction to extend the side chain, which is a necessary step toward building the tryptophan-derived portion of the molecule. datapdf.com The synthesis of (±)-Dragmacidin E showcases several key transformations where the initial indole aldehyde structure is fundamental. nih.gov

Key Stages in the Synthesis of (±)-Dragmacidin E

| Stage | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Initial Functionalization | Formylation of a 7-O-protected indole at the C-3 position to create the aldehyde. | Vilsmeier-Haack or similar formylation conditions. | datapdf.com |

| Side Chain Elaboration | Extension of the aldehyde into a dehydrotryptophan side chain. | Emmons-Horner reaction with methyl (2,2-dichloropropionylamino)(dimethylphosphoryl)acetate. | datapdf.com |

| Core Formation | A Witkop cyclization is employed to construct the challenging seven-membered ring that spans the indole core. | Photocyclization. | nih.govresearchgate.net |

| Fragment Coupling | Cyclodehydrative pyrazinone formation unites the two distinct indole-bearing fragments of the molecule. | Cyclocondensation reaction. | nih.govresearchgate.net |

| Final Steps | Late-stage installation of a guanidine (B92328) group and removal of protecting groups, including the C-7 benzyl (B1604629) group. | Guanidinylation reagents, hydrogenolysis. | nih.govresearchgate.net |

The successful synthesis of Dragmacidin E underscores the strategic importance of the this compound framework in assembling complex, polycyclic natural products. nih.govresearchgate.net

The design of this compound also lends itself to semi-synthetic strategies. The benzyloxy group is a robust protecting group that can be readily removed under mild conditions, typically via catalytic hydrogenolysis. chemshuttle.com This deprotection step unmasks the 7-hydroxyindole (B18039) functionality at a late stage in a synthetic sequence. chemshuttle.com Such a strategy is highly valuable in medicinal chemistry, where it allows for the creation of a library of analogues from a common advanced intermediate. By modifying other parts of the molecule first and then deprotecting the hydroxyl group, or vice-versa, chemists can fine-tune the biological activity and pharmacokinetic properties of the final compounds. chemshuttle.com

Precursor to Nitrogen-Containing Heterocycles

The reactivity of the aldehyde group, combined with the inherent properties of the indole ring, makes this compound an excellent starting point for the synthesis of various other nitrogen-containing heterocyclic systems. chemimpex.com

Indazoles are another class of heterocyclic compounds that are of significant interest in medicinal chemistry, with many indazole-based compounds functioning as kinase inhibitors in therapeutic applications. nih.govnih.gov 1H-Indazole-3-carboxaldehydes are key intermediates for accessing a wide variety of 3-substituted indazoles. nih.gov A general and efficient method to produce these intermediates involves the nitrosation of indole precursors in a mildly acidic environment. nih.gov This reaction transforms the indole ring into an indazole ring, retaining the aldehyde at the 3-position. Applying this methodology to 7-benzyloxyindole would yield 7-benzyloxy-1H-indazole-3-carbaldehyde. The aldehyde function on the resulting indazole is then available for numerous subsequent transformations, such as Wittig reactions or reductive aminations, to generate diverse libraries of potential drug candidates. nih.gov

The synthesis of pyrazinone rings is another important application. As demonstrated in the total synthesis of Dragmacidin E, the formation of a central pyrazinone ring is a key convergent step that joins two complex indole fragments. nih.govresearchgate.net This transformation is a cyclodehydrative condensation, a process that relies on the careful orchestration of functional groups from both coupling partners. nih.gov The indole-3-carbaldehyde moiety, or a derivative thereof, provides the necessary electrophilic carbon that participates in the cyclization to form the six-membered pyrazinone heterocycle. This strategy is a powerful tool for building the bis-indole alkaloid architecture. dntb.gov.ua

Intermediate in the Synthesis of Functional Materials

Beyond its use in medicinal chemistry and natural product synthesis, this compound is also an intermediate in the development of functional materials. chemimpex.com The unique electronic and photophysical properties of the indole ring system can be harnessed to create novel materials with specific functions. Its applications in this area include the synthesis of fluorescent probes and materials for organic electronics. chemimpex.comchemshuttle.com The aldehyde group provides a convenient point for chemical ligation, allowing the indole scaffold to be incorporated into larger molecular systems or polymers. chemshuttle.com These resulting materials can be designed for applications in biological imaging, where they can visualize cellular processes, or in organic electronic devices. chemimpex.com

Development of Fluorescent Probes

The aldehyde functionality of this compound is a prime site for the synthesis of Schiff base derivatives, a class of compounds widely recognized for their fluorescent properties. The condensation reaction of an aldehyde with a primary amine to form an imine (Schiff base) is a straightforward and high-yielding transformation, making it an attractive strategy for the development of fluorescent probes.

The general synthetic approach involves the reaction of this compound with various amino-containing compounds, such as anilines, hydrazines, or other fluorophores bearing an amino group. This modular approach allows for the systematic tuning of the photophysical properties of the resulting fluorescent probes. The choice of the amine component can significantly impact the emission wavelength, quantum yield, and Stokes shift of the final molecule.

While specific research on fluorescent probes derived directly from this compound is an emerging area, the photophysical properties of related indole-3-carbaldehyde Schiff bases are well-documented and provide a strong indication of the potential of this compound. These derivatives often exhibit absorption bands in the near-UV region and emit in the visible spectrum.

| Property | Typical Range for Indole-3-carbaldehyde Schiff Base Derivatives |

| Maximum Absorption (λmax) | 350 - 450 nm |

| Maximum Emission (λem) | 450 - 550 nm |

| Stokes Shift | 50 - 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |

Note: The exact values are highly dependent on the specific substituents and the solvent environment.

The fluorescence of these probes is often sensitive to the local environment, making them suitable for sensing applications. For instance, the coordination of metal ions to the imine nitrogen and adjacent oxygen or nitrogen atoms can lead to significant changes in the fluorescence intensity or a shift in the emission wavelength, forming the basis for "turn-on" or "turn-off" fluorescent sensors. The design of such probes based on this compound could lead to new analytical tools for the detection of various metal ions in biological and environmental samples.

Applications in Organic Electronics

The field of organic electronics relies on carbon-based materials with specific electronic properties, such as charge carrier mobility and appropriate energy levels (HOMO/LUMO), for the fabrication of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The extended π-conjugated system of the indole nucleus makes it an attractive building block for such materials.

This compound can serve as a crucial precursor for the synthesis of larger, more complex organic semiconducting molecules. The aldehyde group facilitates condensation reactions, such as the Knoevenagel or Wittig reactions, which can be employed to extend the conjugation length of the molecule. This is a key strategy for tuning the bandgap of the material and, consequently, its absorption and emission properties, which is critical for applications in OLEDs.

For example, condensation with active methylene (B1212753) compounds can lead to the formation of donor-π-acceptor (D-π-A) type structures, where the indole moiety acts as the electron donor. Such architectures are known to be beneficial for charge separation and transport in organic solar cells.

Furthermore, the indole core is structurally related to carbazole, a well-established building block for hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. The ability to functionalize the indole ring, as demonstrated by the benzyloxy group in this compound, allows for the fine-tuning of the material's properties, such as solubility and solid-state packing, which are crucial for device performance.

| Property | General Characteristics of Indole-Containing Organic Electronic Materials |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.8 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -3.0 eV |

| Electrochemical Bandgap | 2.0 to 3.0 eV |

| Hole Mobility | 10-6 to 10-3 cm2V-1s-1 |

Note: These are general ranges and the specific properties of a material derived from this compound would depend on the final molecular structure.

While the direct application of materials derived from this compound in organic electronic devices is a subject of ongoing research, its potential as a versatile synthetic intermediate is clear. The ability to readily construct complex conjugated systems from this starting material positions it as a valuable tool for the development of next-generation organic electronic materials.

Biological and Medicinal Chemistry Applications of 7 Benzyloxyindole 3 Carbaldehyde Derivatives

Development of Therapeutic Agents

The structural framework of 7-benzyloxyindole-3-carbaldehyde has been exploited to develop novel therapeutic agents targeting a spectrum of diseases, from cancer to neurological and infectious diseases.

Anticancer Research and Agents

The indole-3-carbaldehyde scaffold is a recurring motif in the design of anticancer agents. researchgate.net Derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, often by inducing programmed cell death, or apoptosis. mdpi.com The cytotoxic effects of these compounds have been evaluated against several cancer cell lines, including oral and cervical cancer models.

For instance, a series of benzyloxybenzaldehyde derivatives, which share structural similarities with this compound, have been shown to exhibit significant anticancer activity against the HL-60 leukemia cell line. researchgate.net Certain compounds in this class were found to be potent at micromolar concentrations, arresting the cell cycle at the G2/M phase and inducing apoptosis through the disruption of the mitochondrial membrane potential. researchgate.net

Furthermore, the synthesis of novel 7-azaindole (B17877) derivatives has led to the identification of potent inhibitors of the DEAD-box helicase DDX3, a protein implicated in tumorigenesis and drug resistance. nih.gov One such derivative demonstrated effective, dose-dependent inhibition of DDX3 and suppressed cancer cell proliferation in vitro. nih.gov The combination of the indole (B1671886) core with other heterocyclic systems, such as in indolylquinazolinones, has also yielded compounds with significant antiproliferative activities against various cancer cell lines. nih.gov

| Compound Class | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Induced apoptosis and G2/M cell cycle arrest. | researchgate.net |

| 7-Azaindole Derivative (7-AID) | DDX3/HeLa, MCF-7, MDA-MB-231 | Potent inhibitor of DDX3 with anti-proliferative effects. | nih.gov |

| Indolylquinazolinones | A549 (Lung), MRSA | Showed preferential suppression of cancer cell growth. | nih.gov |

Neurological Disorder Treatments

Derivatives of indole-3-carbaldehyde have shown promise in the development of treatments for a range of neurological disorders. chemimpex.com This is due in part to their ability to interact with key neurotransmitter systems in the central nervous system (CNS). chemimpex.com Indole-3-carbinol (I3C), a related indole derivative, and its metabolites have demonstrated neuroprotective effects. nih.gov They are capable of crossing the blood-brain barrier and exerting anti-inflammatory and antioxidant activities within the brain. nih.gov

Recent studies have highlighted the role of gut microbiota-derived indole-3-carboxaldehyde (B46971) in regulating stress vulnerability, suggesting a link between gut-brain signaling and emotional behavior. nih.gov This finding opens up new avenues for the development of indole-based therapeutics for stress-related disorders like major depressive disorder. nih.gov Furthermore, indole derivatives have been investigated as multifunctional agents against Alzheimer's disease, targeting various pathological pathways. mdpi.com For example, some indole compounds have been designed to inhibit cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients. mdpi.com

The activation of the aryl hydrocarbon receptor (AhR) by indole derivatives is another mechanism through which these compounds may exert neuroprotective effects. nih.gov AhR activation can modulate neuroinflammation and has been shown to be beneficial in preclinical models of neurological diseases. nih.govnih.gov

Antimycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the search for new antimycobacterial agents. Indole-3-carbaldehyde derivatives have emerged as a promising class of compounds in this area. nih.govacs.org

Specifically, thiosemicarbazone derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their activity against M. tuberculosis. nih.govacs.org Some of these compounds have shown potent antimycobacterial activity. nih.gov Semicarbazone derivatives of substituted indole-3-carbaldehydes have also been synthesized and have demonstrated inhibitory activity against various bacteria, including Gram-positive strains. doaj.orgresearchgate.net

In a broader context, various nitrogen heterocycle derivatives have been investigated for their antimycobacterial properties. For instance, a series of indolizine (B1195054) derivatives were designed and synthesized, with several compounds exhibiting very good activity against Mycobacterium tuberculosis H37Rv. nih.gov The structural and electronic properties of the indole nucleus appear to be conducive to interactions with mycobacterial targets.

| Compound Class | Mycobacterial Strain | Activity | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde Thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial activity. | nih.govacs.org |

| Indole-3-carbaldehyde Semicarbazones | Gram-positive bacteria | Inhibitory activity observed. | doaj.orgresearchgate.net |

| Indolizine Derivatives | Mycobacterium tuberculosis H37Rv | Very good antimycobacterial activity. | nih.gov |

Modulation of Biological Pathways

Beyond their direct therapeutic applications, derivatives of this compound are valuable tools for studying and modulating fundamental biological pathways, including enzyme activity and receptor signaling.

Enzyme Inhibition Studies

The indole scaffold is a versatile template for the design of enzyme inhibitors. Derivatives of indole-3-carbaldehyde have been shown to inhibit a variety of enzymes with therapeutic relevance.

A notable example is the inhibition of urease, an enzyme that plays a key role in the pathogenesis of Helicobacter pylori infections. A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and found to be potent urease inhibitors, with some compounds showing significantly greater activity than the standard inhibitor, thiourea. mdpi.com

Furthermore, indole-3-carboxaldehyde has been shown to affect the activity of mitochondrial enzymes. mdpi.com In one study, it was found to reduce the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR) in fungal mitochondria, demonstrating its potential to disrupt cellular redox balance. mdpi.com Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a target in cancer immunotherapy, has also been inhibited by novel indazole derivatives, which share structural similarities with the indole core. nih.gov

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-substituted indole-3-carbaldehyde oximes | Urease | Potent, with IC50 values as low as 0.0345 mM. | mdpi.com |

| Indole-3-carboxaldehyde | Mitochondrial enzymes (SOD, CAT, GR) | Reduced enzyme activity. | mdpi.com |

| 1,3-dimethyl-6-amino indazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Suppressed IDO1 expression. | nih.gov |

Receptor Agonism/Antagonism (e.g., 5-HT7 Receptor Agonists)

The serotonin (B10506) 7 (5-HT7) receptor, a member of the G-protein coupled receptor superfamily, is a key target for the treatment of CNS disorders, including depression, anxiety, and cognitive deficits. aku.edu.trnih.govwikipedia.org The modulation of this receptor by selective agonists and antagonists has been a major focus of medicinal chemistry research. researchgate.netresearchgate.net

While specific studies on this compound derivatives as 5-HT7 receptor agonists are not extensively documented in the provided results, the indole nucleus is a common feature in many serotonin receptor ligands. The development of selective 5-HT7 receptor agonists has provided valuable tools for elucidating the physiological roles of this receptor. aku.edu.tr These agonists have shown potential neuroprotective effects and have been found to modulate neuronal plasticity. aku.edu.tr

The general strategy for developing 5-HT7 receptor ligands often involves the modification of a core scaffold, such as indole, to achieve high affinity and selectivity. The structural features of this compound make it a plausible starting point for the synthesis of novel 5-HT7 receptor modulators.

Biological Imaging and Probe Development

The unique structural characteristics of this compound make it a valuable scaffold in the development of advanced tools for biological research, particularly in the realm of cellular imaging. The indole core is a well-known fluorophore, and the aldehyde functional group at the 3-position provides a reactive handle for chemical modification. This allows for its use as a building block in the synthesis of fluorescent probes and bioconjugation reagents. mdpi.com

Derivatives of this compound can be engineered to create probes that enhance the visualization of specific cellular processes. researchgate.net The benzyloxy group at the 7-position can be strategically employed or modified to fine-tune the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield. The aldehyde allows for conjugation to other molecules, including those that can target specific organelles, proteins, or other biomolecules within a cell. This targeted approach enables researchers to study enzyme interactions, metabolic pathways, and other biochemical processes with high spatial and temporal resolution. researchgate.net The stability and reactivity profile of this compound make it an advantageous starting material for chemists synthesizing these sophisticated imaging agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying the core structure to optimize therapeutic properties and understand the molecular basis of its action. The indole-3-carboxaldehyde (I3A) scaffold, in general, has been the subject of extensive research, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. wpmucdn.com

The biological activity of derivatives based on the indole-3-carbaldehyde scaffold is highly dependent on the nature and position of various substituents. wpmucdn.com Research into related indole and azaindole structures reveals that specific positions on the indole ring are critical for interaction with biological targets. For instance, in many 7-azaindole analogs, positions 1, 3, and 5 are identified as the most active sites for modification to develop potent anticancer agents. scispace.comnih.gov

Modifications can be broadly categorized:

Substitutions on the Indole Ring: Introducing different groups (e.g., halogens, alkyl, nitro) onto the benzene (B151609) portion of the indole ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. For example, the synthesis of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, derived from a substituted indole-3-carboxaldehyde, resulted in a compound with potent activity against MRSA. nih.gov This highlights the positive impact a halogen substituent at the C5-position can have on antibacterial efficacy.

Variations of the Aldehyde Group: The aldehyde group at the C3-position is a key site for derivatization. It can undergo condensation reactions (like Aldol (B89426), Knoevenagel) or be used in molecular hybridization to link the indole scaffold with other bioactive pharmacophores such as coumarins, chalcones, or triazoles. wpmucdn.com These hybrid molecules can exhibit enhanced or entirely new biological activities by interacting with multiple biological targets.

The table below summarizes SAR findings for various indole derivatives, illustrating the impact of different substituents on specific biological activities.

| Parent Scaffold | Substituent/Modification | Position | Observed Biological Activity | Reference |

| Indole-3-carboxaldehyde | 5-Iodo group | C5 | Potent activity against MRSA | nih.gov |

| Indole-3-carboxaldehyde | Condensation with anthranilamide | C3 | Formation of quinazolinones with antimicrobial properties | nih.gov |

| 7-Azaindole | Alkyl, Aryl Carboxamide, Heterocyclic Ring | C1, C3, C5 | Effective anticancer agents | scispace.comnih.gov |

| Indole | 5-Fluoro, 6-Fluoro, 7-Methyl | C5, C6, C7 | Interference with Quorum Sensing in S. marcescens | researchgate.net |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. A significant area of research is the development of agents that can inhibit biofilm formation or eradicate mature biofilms. Indole and its derivatives have emerged as important signaling molecules that can control various bacterial functions, including biofilm development. researchgate.net

While research specifically targeting this compound in biofilm modulation is limited, extensive studies on the parent compound, indole-3-carboxaldehyde (I3A), and its analogs have demonstrated significant antibiofilm potential. These findings suggest that the I3A scaffold is a promising starting point for developing novel biofilm inhibitors.

Inhibition of Biofilm Formation: Indole-3-carboxaldehyde has been reported to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Vibrio parahaemolyticus. researchgate.netscispace.comasm.org Further studies on a library of indole derivatives revealed that compounds like 2-methylindole-3-carboxaldehyde (B1346904) could effectively suppress biofilm formation in Serratia marcescens by interfering with its quorum sensing (QS) system. researchgate.net

Eradication of Mature Biofilms: Beyond prevention, certain indole derivatives show efficacy against established biofilms. For instance, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, synthesized from indole-3-carboxaldehydes, exhibited excellent activity in killing cells within mature biofilms of Staphylococcus aureus. mdpi.com Similarly, 7-hydroxyindole (B18039) has been shown to significantly eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii.

The table below details the antibiofilm activities of various indole-3-carboxaldehyde derivatives against different bacterial strains.

| Compound/Derivative | Target Microorganism | Effect | Reference |

| Indole-3-carboxaldehyde | Escherichia coli O157:H7 | Biofilm inhibition | researchgate.netasm.org |

| Indole-3-carboxaldehyde | Vibrio parahaemolyticus | Biofilm inhibition | scispace.com |

| 2-Methylindole-3-carboxaldehyde | Serratia marcescens | Biofilm inhibition, Quorum Sensing interference | researchgate.net |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus (including MRSA) | Inhibition of biofilm formation and killing of cells in mature biofilms | mdpi.com |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | nih.gov |

| 7-Hydroxyindole | Acinetobacter baumannii (XDR) | Inhibition of biofilm formation and eradication of mature biofilms |

These studies collectively underscore the potential of the indole-3-carboxaldehyde core structure, including the 7-benzyloxy derivative, as a foundational template for the design and synthesis of novel agents to combat biofilm-associated infections.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Catalysis

The synthesis of 7-benzyloxyindole-3-carbaldehyde and its derivatives is poised for significant advancements through the exploration of novel catalytic systems. While traditional methods for functionalizing the indole (B1671886) core often suffer from a lack of regioselectivity, modern transition-metal catalysis offers elegant solutions to this challenge. rsc.org

Future research will likely focus on the development of more efficient and selective catalytic methods for the C7-functionalization of the indole ring, which is notoriously difficult to achieve due to the inherent reactivity of the C2 and C3 positions. rsc.orgacs.org Recent breakthroughs in directed C-H activation have paved the way for the site-selective introduction of various functional groups at the C7-position. acs.orgresearchgate.net The application of directing groups, such as phosphinoyl or pivaloyl groups at the N1 position, in concert with palladium or rhodium catalysts, has proven effective in guiding the metal to the desired C7 C-H bond. acs.orgacs.org The development of novel chiral rhodium complexes is enabling the enantioselective synthesis of C7-substituted indole atropisomers, a class of molecules with significant potential in catalysis and materials science. nih.gov

Further research into the Vilsmeier-Haack reaction, the classical method for introducing the 3-carbaldehyde group, is also warranted. organic-chemistry.orgwikipedia.org While this reaction is well-established, the development of milder and more versatile catalytic versions could improve yields and broaden the substrate scope, particularly for complex and sensitive indole precursors. organic-chemistry.org The use of alternative formylating agents and catalytic systems could circumvent the often harsh conditions of the traditional Vilsmeier-Haack reaction. clockss.orgrsc.orgijpcbs.com

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic routes and the prediction of product outcomes. Future research in this area will likely involve a combination of experimental and computational techniques.

Advanced spectroscopic methods, such as in-situ NMR and stopped-flow analysis, can provide valuable data on reaction intermediates and transition states. These experimental findings, when coupled with high-level computational studies like Density Functional Theory (DFT), can offer a detailed picture of the reaction pathways. For instance, DFT calculations can be employed to model the transition states of the Vilsmeier-Haack reaction on the 7-benzyloxyindole (B21248) scaffold, elucidating the role of the benzyloxy group in directing the electrophilic substitution at the C3 position. rsc.org Such studies can help to rationalize the observed regioselectivity and provide insights into how the reaction conditions can be fine-tuned to optimize the synthesis of the desired product.

Furthermore, mechanistic studies on the transition-metal-catalyzed C7-functionalization of the 7-benzyloxyindole core will be instrumental in developing next-generation catalysts with enhanced activity and selectivity. rsc.org Understanding the coordination of the directing group to the metal center and the subsequent C-H bond cleavage and functionalization steps will be key to designing more efficient catalytic cycles.

Exploration of Undiscovered Biological Activities and Targets

The known biological activities of indole-3-carboxaldehyde (B46971) derivatives suggest that this compound holds significant, yet largely untapped, therapeutic potential. nih.govmdpi.com A key area of future research will be the systematic exploration of its biological effects across a wide range of disease models.

One of the most promising avenues is in the field of anti-infectives. A seminal study has already demonstrated that 7-benzyloxyindole can attenuate the virulence of the pathogenic bacterium Staphylococcus aureus without inhibiting its growth, a strategy that may circumvent the development of drug resistance. nih.gov This finding opens the door for the development of a new class of antivirulence agents based on the 7-benzyloxyindole scaffold. Future work should focus on elucidating the precise molecular targets of 7-benzyloxyindole in S. aureus and on synthesizing and screening derivatives of this compound to identify compounds with enhanced antivirulence activity. nih.gov

The anti-inflammatory properties of indole-3-carboxaldehyde, a related compound, also point to a potential role for this compound in treating inflammatory diseases. nih.govmdpi.com Research has shown that indole-3-carboxaldehyde can modulate the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. mdpi.comnih.gov Future studies should investigate whether this compound and its derivatives can also act as AhR ligands and explore their efficacy in models of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.

The indole scaffold is also a well-established pharmacophore in oncology. rsc.org Derivatives of indole have been developed as inhibitors of various protein kinases, which are critical targets in cancer therapy. pharmablock.comdrugdiscoverytrends.com The 7-azaindole (B17877) scaffold, a close analogue of the indole ring system, has been particularly successful in this regard. pharmablock.com Given this precedent, it is highly probable that derivatives of this compound could exhibit potent anticancer activity.

Integration with High-Throughput Screening and Computational Drug Design

The discovery and optimization of new drug candidates based on the this compound scaffold can be significantly accelerated through the integration of high-throughput screening (HTS) and computational drug design. nih.govijpbs.com

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govijpbs.comnih.govacs.org Future research should focus on the design and synthesis of diverse chemical libraries based on the this compound core. These libraries can then be screened against a wide array of targets, including protein kinases, bacterial virulence factors, and inflammatory mediators. drugdiscoverytrends.comnih.govnih.gov The development of robust and cost-effective HTS assays will be crucial for the success of these screening campaigns. nih.govwiley.com

Computational drug design, or in-silico screening, offers a powerful complementary approach to HTS. nih.govorientjchem.orgfrontiersin.orgrsc.org Molecular docking studies can be used to predict the binding of virtual libraries of this compound derivatives to the active sites of known drug targets. nih.govorientjchem.orgfrontiersin.org These in-silico predictions can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles. ijpbs.com The combination of HTS and computational design will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the this compound scaffold. nih.govnih.govaku.edu.trproquest.com

常见问题

Q. What are the standard synthetic routes for preparing 7-Benzyloxyindole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves benzylation of 7-hydroxyindole-3-carbaldehyde using benzyl bromide in the presence of a base like potassium carbonate. A polar aprotic solvent (e.g., DMF) is used under reflux conditions (60–80°C) for 6–12 hours . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzyl bromide) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and benzyloxy group protons at δ 5.1–5.3 ppm .